(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common approach is the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthyl group and subsequent transformations to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl or naphthyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential therapeutic properties. The presence of the sulfinamide group suggests potential interactions with biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical manufacturing processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to coordinate with metal centers. This coordination can activate the metal for catalytic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific catalytic process being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Naphthalene-substituted aromatic esters
- Naphthaleman family compounds
Uniqueness
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphanyl and sulfinamide groups. This combination provides distinct reactivity and coordination properties, making it valuable in catalytic applications. Compared to similar compounds, its structure allows for more versatile interactions with metal centers, enhancing its utility in various chemical processes.
Properties
Molecular Formula |
C30H42NOPS |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-21-14-13-19-25(26)27(31(10)34(32)30(7,8)9)24-20-15-17-22-16-11-12-18-23(22)24/h11-21,27H,1-10H3/t27-,34?/m0/s1 |
InChI Key |
IQYXPXYFJPUPIE-DVRVPOOOSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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